Cas no 66373-33-9 (1-4-methyl-2-(1-piperidinyl)-5-pyrimidinylethanone)
1-4-methyl-2-(1-piperidinyl)-5-pyrimidinylethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)ethanone
- 1-(4-Methyl-2-piperidin-1-ylpyrimidin-5-yl)ethanone
- 5-acetyl-4-methyl-2-piperidylpyrimidine
- HMS2421P03
- DB-191015
- 1-[4-METHYL-2-(1-PIPERIDINYL)-5-PYRIMIDINYL]ETHANONE
- Ethanone, 1-[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]-
- MLS000042595
- CS-0315704
- SMR000048504
- LS-06617
- 1-[4-methyl-2-(piperidin-1-yl)pyrimidin-5-yl]ethanone
- 1-[4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl]ethan-1-one
- ALBB-021748
- STK217719
- MFCD06610519
- 66373-33-9
- 1-(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)ethan-1-one
- CHEMBL1478448
- ASISCHEM C39820
- DTXSID60349846
- AKOS002287893
- 1-4-methyl-2-(1-piperidinyl)-5-pyrimidinylethanone
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- MDL: MFCD06610519
- Inchi: 1S/C12H17N3O/c1-9-11(10(2)16)8-13-12(14-9)15-6-4-3-5-7-15/h8H,3-7H2,1-2H3
- InChI Key: SLSFPTLEGUHGCR-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=NC(=NC=1C)N1CCCCC1
Computed Properties
- Exact Mass: 219.13700
- Monoisotopic Mass: 219.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 46.1Ų
Experimental Properties
- Density: 1.119
- Boiling Point: 388.3°C at 760 mmHg
- Flash Point: 188.6°C
- Refractive Index: 1.546
- PSA: 46.09000
- LogP: 2.04290
1-4-methyl-2-(1-piperidinyl)-5-pyrimidinylethanone Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-4-methyl-2-(1-piperidinyl)-5-pyrimidinylethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM282704-5g |
1-(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)ethanone |
66373-33-9 | 95% | 5g |
$589 | 2021-08-18 | |
| Matrix Scientific | 080466-500mg |
1-(4-Methyl-2-piperidin-1-ylpyrimidin-5-yl)ethanone |
66373-33-9 | 500mg |
$168.00 | 2023-09-09 | ||
| Matrix Scientific | 080466-1g |
1-(4-Methyl-2-piperidin-1-ylpyrimidin-5-yl)ethanone |
66373-33-9 | 1g |
$210.00 | 2023-09-09 | ||
| abcr | AB222039-1 g |
1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone; 95% |
66373-33-9 | 1 g |
€137.20 | 2023-07-20 | ||
| abcr | AB222039-5 g |
1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone; 95% |
66373-33-9 | 5 g |
€381.90 | 2023-07-20 | ||
| Chemenu | CM282704-5g |
1-(4-Methyl-2-(piperidin-1-yl)pyrimidin-5-yl)ethanone |
66373-33-9 | 95% | 5g |
$151 | 2023-02-02 | |
| TRC | M678903-50mg |
1-[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone |
66373-33-9 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M678903-100mg |
1-[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone |
66373-33-9 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M678903-500mg |
1-[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone |
66373-33-9 | 500mg |
$ 135.00 | 2022-06-03 | ||
| abcr | AB222039-1g |
1-[4-Methyl-2-(1-piperidinyl)-5-pyrimidinyl]ethanone, 95%; . |
66373-33-9 | 95% | 1g |
€94.10 | 2025-04-17 |
1-4-methyl-2-(1-piperidinyl)-5-pyrimidinylethanone Suppliers
1-4-methyl-2-(1-piperidinyl)-5-pyrimidinylethanone Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 1-4-methyl-2-(1-piperidinyl)-5-pyrimidinylethanone
Chemical Profile of 1-4-methyl-2-(1-piperidinyl)-5-pyrimidinylethanone (CAS No. 66373-33-9) and Its Emerging Applications in Modern Medicinal Chemistry
The compound 1-4-methyl-2-(1-piperidinyl)-5-pyrimidinylethanone (CAS No. 66373-33-9) represents a fascinating molecule with significant potential in the realm of medicinal chemistry. Its unique structural framework, featuring a pyrimidine core appended with a piperidine moiety and an acetyl group, positions it as a versatile scaffold for the development of novel therapeutic agents. This introduction delves into the compound’s chemical properties, its synthetic pathways, and its relevance to contemporary research, particularly in the context of drug discovery and molecular pharmacology.
From a structural perspective, the 1-4-methyl-2-(1-piperidinyl)-5-pyrimidinylethanone molecule exhibits a well-balanced distribution of functional groups that enhance its interactability with biological targets. The pyrimidine ring is a cornerstone in medicinal chemistry due to its prevalence in nucleic acid bases and its ability to form hydrogen bonds, making it an ideal candidate for designing molecules that can modulate biological pathways. The piperidine ring, on the other hand, contributes to the compound’s solubility and bioavailability while also serving as a site for further derivatization to optimize pharmacokinetic profiles.
The synthesis of 1-4-methyl-2-(1-piperidinyl)-5-pyrimidinylethanone involves multi-step organic transformations that highlight the ingenuity of synthetic chemists in constructing complex molecules. Typically, the process begins with the formation of the pyrimidine core through condensation reactions between urea derivatives and β-ketoesters. Subsequent functionalization introduces the 4-methyl group and the 1-piperidinyl moiety via nucleophilic substitution or reductive amination, respectively. The final step often involves acylation at the 5-position of the pyrimidine ring to yield the target compound. These synthetic strategies not only showcase the versatility of modern organic chemistry but also underscore the importance of precision in constructing molecules with specific biological activities.
In recent years, 1-4-methyl-2-(1-piperidinyl)-5-pyrimidinylethanone has garnered attention for its potential applications in addressing neurological disorders. The piperidine moiety, known for its ability to cross the blood-brain barrier, makes it an attractive component for neuroactive compounds. Preclinical studies have suggested that derivatives of this scaffold may exhibit properties relevant to treating conditions such as Alzheimer’s disease and Parkinson’s disease by modulating cholinergic and dopaminergic pathways. The pyrimidine ring further enhances this potential by allowing interactions with enzymes and receptors involved in neural signaling.
The compound’s efficacy is further augmented by its ability to engage with multiple targets simultaneously—a hallmark of successful drug candidates in modern pharmacology. By leveraging structure-based drug design principles, researchers have been able to fine-tune the molecule’s interactions with proteins such as kinases and transcription factors, which are often implicated in disease pathogenesis. This multitarget engagement not only increases therapeutic efficacy but also reduces the likelihood of resistance development—a critical consideration in long-term treatment regimens.
Advances in computational chemistry have played a pivotal role in understanding and optimizing 1-4-methyl-2-(1-piperidinyl)-5-pyrimidinylethanone’s pharmacological properties. Molecular docking simulations have been instrumental in predicting how this molecule might bind to its intended biological targets, providing insights into binding affinities and mode of action. Additionally, quantum mechanical calculations have helped elucidate electronic structures and reactivity patterns, enabling chemists to design more potent analogs with minimal trial-and-error experimentation.
The integration of machine learning algorithms into drug discovery pipelines has further accelerated the development process for compounds like 1-4-methyl-2-(1-piperidinyl)-5-pyrimidinylethanone. By analyzing vast datasets containing structural information and biological activity data, these algorithms can predict promising derivatives before they are synthesized in the lab. This high-throughput virtual screening approach has not only reduced costs but also opened up new avenues for exploration by identifying novel chemical entities that might have been overlooked using traditional methods.
Future directions for research on 1-4-methyl-2-(1-piperidinyl)-5-pyrimidinylethanone include exploring its potential as an intermediate in larger synthetic schemes and investigating its behavior under various physiological conditions. Biologists are particularly interested in understanding how this molecule interacts with cellular machinery at a molecular level—knowledge that could lead to breakthroughs in understanding disease mechanisms and developing more targeted therapies.
In conclusion, 1-4-methyl-2-(1-piperidinyl)-5-pyrimidinylethanone (CAS No. 66373-33-9) stands as a testament to the power of interdisciplinary collaboration between chemists, biologists, and computer scientists in advancing medicinal chemistry. Its unique structural features make it a valuable tool for developing treatments for complex diseases, while ongoing research promises even more exciting applications on the horizon.
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